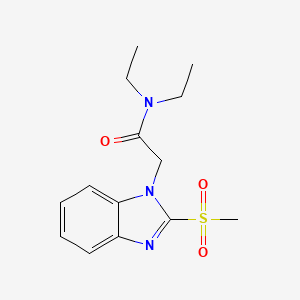

N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide

Description

N,N-Diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodiazole (benzimidazole) core substituted with a methanesulfonyl group at the 2-position. This compound’s structural uniqueness lies in its combination of electron-withdrawing (methanesulfonyl) and electron-donating (diethylamide) groups, which may influence its reactivity, stability, and interactions in biological or synthetic systems.

Properties

IUPAC Name |

N,N-diethyl-2-(2-methylsulfonylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-4-16(5-2)13(18)10-17-12-9-7-6-8-11(12)15-14(17)21(3,19)20/h6-9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZYTQDYWYYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine and acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N,N-Diethyl-2-(3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-yl)Acetamide (Compound 35)

- Structure : Shares the N,N-diethylacetamide backbone but replaces the benzodiazole ring with a 3-trifluoromethyl-substituted tetrahydroindazole.

- Synthesis : Prepared via acid-amine coupling between 2-(3-trifluoromethyl-indazol-1-yl)acetic acid and diethylamine .

- Bioactivity: Exhibits inhibitory activity against Trypanosoma brucei trypanothione synthetase, highlighting the role of the trifluoromethyl group in target binding .

- Key Difference : The trifluoromethyl group’s strong electron-withdrawing nature may enhance metabolic stability compared to the methanesulfonyl group in the target compound.

N-(1,3-Benzothiazol-2-yl)Acetamide

- Structure : Features a benzothiazole (sulfur-containing heterocycle) instead of benzodiazole.

- Crystallography : Exhibits planar acetamide geometry, with hydrogen bonding involving the benzothiazole nitrogen .

- Implication : The sulfur atom in benzothiazole may confer distinct electronic properties (e.g., polarizability) compared to the nitrogen-rich benzodiazole core in the target compound.

Functional Group Analogues

2-Methoxy-N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Acetamide

- Structure : Substitutes benzodiazole with a piperidine-phenylethyl group and methoxy substituent.

- Comparison : The methoxy group’s electron-donating effect contrasts with the methanesulfonyl group’s electron-withdrawing nature, which could alter receptor binding kinetics.

S-Metolachlor (2-Chloro-N-(6-Ethyl-o-Tolyl)-N-[(1S)-2-Methoxy-1-Methylethyl]Acetamide)

- Structure : Chlorinated acetamide used as an herbicide.

- Application : Demonstrates the agricultural utility of chloroacetamides, whereas the target compound’s benzodiazole and sulfonyl groups may favor pharmaceutical applications .

Substituent Effects on Properties

- Methanesulfonyl vs. Trifluoromethyl : Both groups enhance electrophilicity, but methanesulfonyl may improve solubility due to polar sulfonyl oxygen atoms.

- Diethylamide vs. Piperidine : The diethyl group in the target compound reduces steric hindrance compared to bulkier piperidine derivatives .

Biological Activity

N,N-Diethyl-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C11H12N2O4S |

| Molecular Weight | 268.29 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 7063916 |

Antimicrobial Properties

Research indicates that compounds related to benzodiazoles exhibit antimicrobial activities. A study highlighted that various derivatives of benzodiazole show significant inhibition against a range of pathogenic bacteria and fungi. The specific activity of this compound against these microorganisms remains to be fully characterized but suggests potential for development as an antimicrobial agent .

Anticancer Activity

Benzodiazole derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that certain benzodiazole compounds induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For this compound, further research is required to elucidate its specific effects on cancer cells and the underlying mechanisms .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Benzodiazoles are known to inhibit various enzymes, which may contribute to their antimicrobial and anticancer effects.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives demonstrated that compounds with a methanesulfonyl group exhibited enhanced antibacterial activity compared to their counterparts without this functional group. The study highlighted the potential for developing new antimicrobial agents based on structural modifications around the benzodiazole core .

Study 2: Anticancer Activity

In a separate investigation, researchers evaluated the cytotoxic effects of benzodiazole derivatives on human cancer cell lines. Results indicated that certain modifications led to increased potency in inducing cell death through apoptosis. The specific role of this compound in these processes is still under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.